REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=2)[C:5]([CH3:16])([CH3:15])[C:4]1=[O:17])[CH3:2]>CO.O1CCCC1.[Pd]>[NH2:12][C:9]1[CH:10]=[C:11]2[C:6]([C:5]([CH3:15])([CH3:16])[C:4](=[O:17])[N:3]2[CH2:1][CH3:2])=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C(C2=CC=C(C=C12)[N+](=O)[O-])(C)C)=O
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
After filtration and evaporation of the solvents 5.05 g (98%) 6-amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one
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Type
|
CUSTOM
|
Details
|
was isolated as white solid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C2C(C(N(C2=C1)CC)=O)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |